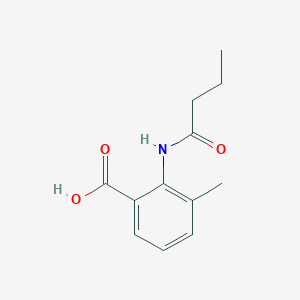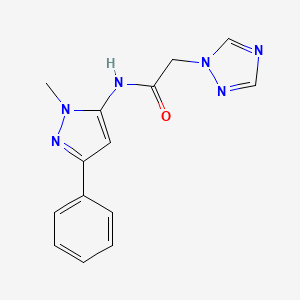
N-(3,4-difluorobenzyl)-1H-indazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorobenzyl)-1H-indazol-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of indazole derivatives. This compound has been extensively studied for its biological activities and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
N-(3,4-difluorobenzyl)-1H-indazol-5-amine has shown potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory, antifungal, and antibacterial properties. In addition, this compound has been used as a probe in the study of protein kinases, which play a crucial role in various cellular processes.
Mecanismo De Acción
The mechanism of action of N-(3,4-difluorobenzyl)-1H-indazol-5-amine is not fully understood. However, it is believed to inhibit the activity of protein kinases, which play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been found to inhibit the activity of various protein kinases, including Aurora A, Aurora B, and FLT3. This inhibition leads to the suppression of cancer cell growth and proliferation. In addition, this compound has been shown to have anti-inflammatory, antifungal, and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3,4-difluorobenzyl)-1H-indazol-5-amine in lab experiments include its high potency and selectivity towards protein kinases, which makes it an ideal candidate for use as a probe in the study of protein kinases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(3,4-difluorobenzyl)-1H-indazol-5-amine. One of the future directions is the development of more potent and selective analogs of this compound for use in cancer treatment. Another future direction is the study of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of various diseases. In addition, the use of this compound as a probe in the study of protein kinases could lead to a better understanding of the role of protein kinases in various cellular processes.
Métodos De Síntesis
The synthesis of N-(3,4-difluorobenzyl)-1H-indazol-5-amine involves the reaction of 3,4-difluorobenzylamine with 5-bromo-1H-indazole in the presence of a suitable base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by column chromatography to obtain the final compound.
Propiedades
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3/c15-12-3-1-9(5-13(12)16)7-17-11-2-4-14-10(6-11)8-18-19-14/h1-6,8,17H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXDWJRTNYLGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=CC3=C(C=C2)NN=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5036095.png)

![2-{[3-(2,4-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B5036103.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5036105.png)
![2-{[2-(4-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5036106.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036110.png)
![N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B5036123.png)
![N-{2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}cyclohexanamine dihydrochloride](/img/structure/B5036126.png)

![4-tert-butyl-N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5036138.png)
![7-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5036149.png)

![4-[3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5036175.png)
![5-{4-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5036179.png)
